![molecular formula C21H19N3O2S3 B2504269 N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 1260921-93-4](/img/structure/B2504269.png)
N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
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Overview
Description
“N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Enzyme Inhibition and Antitumor Activity
Glutaminase Inhibitors for Cancer Therapy : Analogous compounds to N-methyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide have been explored for their role as glutaminase inhibitors, showing potential in attenuating the growth of certain cancer cell lines, including lymphoma, which indicates a promising avenue for cancer therapy through enzyme inhibition (Shukla et al., 2012).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase : Research into compounds with a thieno[2,3-d]pyrimidine scaffold demonstrates potent dual inhibitory activity against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), suggesting their utility as antitumor agents with the ability to interfere with nucleotide synthesis in cancer cells (Gangjee et al., 2008).
Antibacterial and Antimicrobial Properties
Antibacterial Evaluation : A study on the synthesis of new thienotriazolopyrimidine derivatives indicated potent anticancer activity on various human cancer cell lines. Notably, these compounds also display significant antibacterial properties, offering a dual therapeutic potential in both oncology and infectious diseases (Hafez & El-Gazzar, 2017).
Novel Heterocyclic Compounds as Antibacterial Agents : The synthesis of heterocyclic compounds containing a sulfonamido moiety demonstrated high antibacterial activities, presenting a new class of antibiotics that could be derived from similar structural frameworks as this compound (Azab et al., 2013).
Future Directions
The future directions for research on this compound could involve further exploration of its therapeutic properties, given the known biological activity of thiophene derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could provide valuable insights.
Mechanism of Action
Target of Action
The primary target of this compound is the serotonin and norepinephrine reuptake system . This system plays a crucial role in regulating mood and pain perception in the body.
Mode of Action
The compound acts as a dual inhibitor of serotonin and norepinephrine reuptake . This means it prevents the reabsorption of these neurotransmitters into the neurons, thereby increasing their availability in the synaptic cleft. This increased availability can enhance neurotransmission and lead to improved mood and reduced pain perception.
Biochemical Pathways
The compound affects the serotonergic and noradrenergic pathways . By inhibiting the reuptake of serotonin and norepinephrine, it can influence various downstream effects such as mood regulation and pain perception.
Pharmacokinetics
It is known that the compound is reduced by whole cells of rhodotorula glutinis to an intermediate in the production of (s)-duloxetine . The reaction has excellent enantioselectivity with a >95% conversion .
Result of Action
The result of the compound’s action is an increase in the availability of serotonin and norepinephrine in the synaptic cleft. This can lead to improved mood and reduced pain perception, making it potentially useful in the treatment of depressive disorders, anxiety, diabetes-related pain, fibromyalgia, and chronic musculoskeletal pain .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the enantioselectivity of the bioreduction reaction was found to be excellent at a substrate concentration of 30 g/l . .
properties
IUPAC Name |
N-methyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S3/c1-23(15-6-3-2-4-7-15)18(25)14-29-21-22-17-10-13-28-19(17)20(26)24(21)11-9-16-8-5-12-27-16/h2-8,10,12-13H,9,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYLYNXTUHPSNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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